Glycidyl Stearate-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

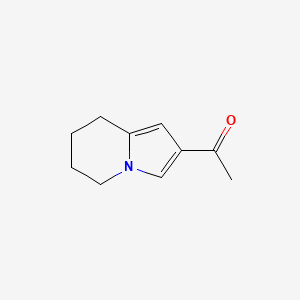

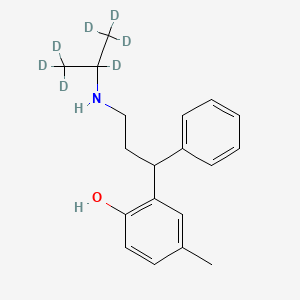

Glycidyl Stearate-d5 is the labelled analogue of Glycidyl Stearate . It is an acid-hydrolyzable ester derivative used as low calorie fat mimetics . It is used in frying oil, margarine, ice cream, milk substitutes, and bakery .

Synthesis Analysis

This compound is synthesized from stearic acid and epichlorohydrin . It contains reactive oxirane or epoxy groups that give the molecule its unique properties . The detection of target glycidyl fatty acid esters is accomplished by LC-MS/MS using positive ion atmospheric pressure chemical ionization operating in Multiple Reaction Monitoring mode monitoring 2 ion transitions for each analyte .

Molecular Structure Analysis

The molecular formula of this compound is C21H35D5O3 . The molecular weight is 345.57 .

Chemical Reactions Analysis

This compound contains reactive oxirane or epoxy groups that give the molecule its unique properties . The 2- and 3-MCPDs and glycidyl esters are complex mixtures of various fatty acid esters, making direct analysis complicated .

Physical and Chemical Properties Analysis

This compound is a solid substance . It is soluble in Chloroform and Methanol . The melting point is 52-54°C .

Scientific Research Applications

Hydrophobic Treatment of Fabrics

Glycidyl stearate (GS) has been used for the hydrophobic treatment of cotton fabrics. This application involves the reaction of sodium stearate with epichlorohydrin in the presence of dimethylformamide (DMF) to obtain GS, which is then used to treat cotton fabrics, enhancing their hydrophobic properties. The process's effectiveness is assessed through water contact angles and absorption times, and durability is also evaluated. The optimal conditions for this application include using 60 g/L glycidyl stearate and 10 g/L NaOH at a condensation temperature of 120°C for 20 minutes (Muresan, Balan, & Popescu, 2013).

Conversion to Monostearin

Research has investigated the acid-catalyzed conversion of glycidyl stearate to monostearin. This process, conducted in a nonaqueous reaction medium, yields high quantities of monostearin at 15–20°C in brief periods while avoiding ester hydrolysis. This study also explored the influence of solvent, reaction temperature, and type of acid catalyst on the product yield and proposed a reaction path for the formation of by-products like distearin (Maerker, Ault, & Port, 1963).

Thermal Analysis of Epoxypropyl Esters

A study conducted thermal analysis of epoxypropyl esters, including glycidyl stearate. Differential scanning calorimetry (DSC) was used to obtain melting point, enthalpy, and entropy of fusion data. The study provides insights into the thermotropic behavior of glycidyl esters and their polymorphism, which is crucial for various industrial applications (Fernández‐Martín, 1973).

Diesel Fuel Additive

Glycidyl stearate derivatives, such as stearyl methacrylate–glycidyl methacrylate copolymers, have been synthesized for use as multifunctional additives in diesel fuel. These additives improve diesel's low-temperature properties and thermal oxidation resistance, competing with and sometimes surpassing commercial additives (Pavlovskaya, Kriulichev, & Grishin, 2020).

Detection in Refined Oils

Glycidyl stearate has been a subject of study in the detection of bound glycidol and monochloropropanediol (MCPD) in refined oils. New methods have been developed for parallel determination of these compounds in oil matrices, which is crucial for food safety and quality control (Kuhlmann, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Glycidyl Stearate-d5 is a deuterium-labeled derivative of Glycidyl Stearate . It belongs to the class of esters and contains reactive oxirane or epoxy groups that give the molecule its unique properties

Mode of Action

It is known that the compound contains reactive oxirane or epoxy groups, which are likely to interact with its targets . These interactions may result in changes to the target molecules, potentially altering their function.

Pharmacokinetics

It is known that deuterium substitution can potentially affect the pharmacokinetics and metabolic spectrum of drugs .

Biochemical Analysis

Cellular Effects

It is known that Glycidyl Stearate, the non-deuterated form, is commonly used in various industrial applications such as the production of coatings, adhesives, and surfactants

Molecular Mechanism

It is known to contain reactive oxirane or epoxy groups that give the molecule its unique properties . These groups could potentially interact with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. Detailed studies on these aspects are lacking.

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Glycidyl Stearate-d5 can be achieved through a three-step process involving esterification, epoxidation, and deuterium exchange reactions.", "Starting Materials": [ "Stearic acid", "Deuterium oxide (D2O)", "Sulfuric acid (H2SO4)", "Hydrogen peroxide (H2O2)", "Sodium hydroxide (NaOH)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Esterification - Stearic acid is reacted with deuterium oxide and sulfuric acid to form the deuterated stearic acid.", "Step 2: Epoxidation - The deuterated stearic acid is then reacted with hydrogen peroxide and sulfuric acid to form Glycidyl Stearate-d5.", "Step 3: Deuterium Exchange - Finally, Glycidyl Stearate-d5 is treated with deuterium gas and sodium hydroxide to exchange the remaining hydrogen atoms with deuterium atoms." ] } | |

CAS No. |

1346598-19-3 |

Molecular Formula |

C21H40O3 |

Molecular Weight |

345.579 |

IUPAC Name |

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] octadecanoate |

InChI |

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3/i18D2,19D2,20D |

InChI Key |

OUQGOXCIUOCDNN-UITAJUKKSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1CO1 |

Synonyms |

Octadecanoic Acid 2-Oxiranylmethyl-d5 Ester; Stearic Acid 2,3-Epoxypropyl-d5 Ester; Glycidyl Octadecanoate-d5; NSC 404228-d5; Stearic Acid Glycidyl-d5 Ester; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-Hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrol-3-yl]pyridine](/img/structure/B585234.png)